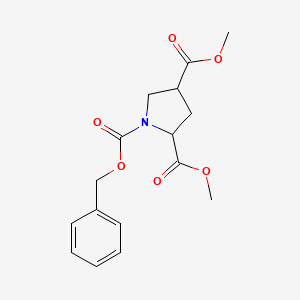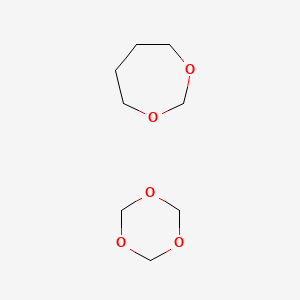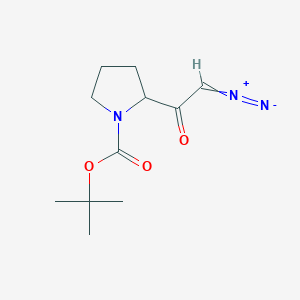
N-Boc-S-(tert-butyl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-S-(tert-butyl)-L-cisteína: es un derivado del aminoácido cisteína, donde el grupo amino está protegido por un grupo tert-butiloxicarbonilo (Boc) y el grupo tiol está protegido por un grupo tert-butilo. Este compuesto se utiliza comúnmente en la síntesis de péptidos y otras aplicaciones de síntesis orgánica debido a su estabilidad y facilidad de desprotección.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción:
Protección del grupo amino: El grupo amino de la L-cisteína se protege reaccionándolo con di-tert-butil dicarbonato (Boc2O) en presencia de una base como la trietilamina. Esta reacción generalmente ocurre en un solvente orgánico como diclorometano a temperatura ambiente.
Protección del grupo tiol: El grupo tiol se protege reaccionándolo con bromuro de tert-butilo en presencia de una base como el hidruro de sodio. Esta reacción generalmente se lleva a cabo en un solvente aprótico polar como la dimetilformamida a temperaturas elevadas.
Métodos de producción industrial: La producción industrial de N-Boc-S-(tert-butyl)-L-cisteína sigue rutas sintéticas similares pero a mayor escala. Las reacciones se optimizan para el rendimiento y la pureza, y los procesos están diseñados para ser rentables y respetuosos con el medio ambiente.
Análisis De Reacciones Químicas
Tipos de reacciones:
Reacciones de desprotección: El grupo Boc se puede eliminar utilizando condiciones ácidas, como el tratamiento con ácido trifluoroacético en diclorometano. El grupo tert-butilo se puede eliminar utilizando ácidos fuertes como el ácido clorhídrico.
Reacciones de sustitución: El grupo tiol puede sufrir reacciones de sustitución con varios electrófilos para formar tioéteres.
Reacciones de oxidación: El grupo tiol se puede oxidar para formar disulfuros o ácidos sulfónicos.
Reactivos y condiciones comunes:
Desprotección: Ácido trifluoroacético, ácido clorhídrico.
Sustitución: Electrófilos como haluros de alquilo.
Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el yodo.
Productos principales:
Desprotección: L-cisteína.
Sustitución: Tioéteres.
Oxidación: Disulfuros, ácidos sulfónicos.
Aplicaciones Científicas De Investigación
Química: N-Boc-S-(tert-butyl)-L-cisteína se utiliza en la síntesis de péptidos y otras moléculas orgánicas complejas. Sirve como una forma protegida de cisteína, lo que permite reacciones selectivas en otros grupos funcionales.
Biología: En la investigación biológica, este compuesto se utiliza para estudiar el papel de los residuos de cisteína en proteínas y enzimas. Se puede incorporar a péptidos y proteínas para investigar su estructura y función.
Medicina: N-Boc-S-(tert-butyl)-L-cisteína se utiliza en el desarrollo de productos farmacéuticos, particularmente en la síntesis de fármacos basados en péptidos. Proporciona una forma estable y protegida de cisteína que se puede desproteger selectivamente en condiciones suaves.
Industria: Este compuesto se utiliza en la producción de varios productos químicos y materiales, incluidos polímeros y recubrimientos. Es valorado por su estabilidad y versatilidad en la síntesis química.
Mecanismo De Acción
El mecanismo de acción de N-Boc-S-(tert-butyl)-L-cisteína involucra principalmente su papel como un derivado de cisteína protegido. El grupo Boc protege al grupo amino de reacciones no deseadas, mientras que el grupo tert-butilo protege al grupo tiol. Estos grupos protectores se pueden eliminar selectivamente en condiciones específicas, lo que permite reacciones controladas en el residuo de cisteína. Los objetivos moleculares y las vías involucradas dependen de la aplicación específica y la naturaleza de las reacciones que se están estudiando.
Comparación Con Compuestos Similares
Compuestos similares:
N-Boc-L-cisteína: Similar a N-Boc-S-(tert-butyl)-L-cisteína pero sin la protección tert-butilo en el grupo tiol.
S-(tert-butyl)-L-cisteína: Similar a N-Boc-S-(tert-butyl)-L-cisteína pero sin la protección Boc en el grupo amino.
N-Acetil-S-(tert-butyl)-L-cisteína: Similar a N-Boc-S-(tert-butyl)-L-cisteína pero con un grupo acetilo protegiendo el grupo amino en lugar de un grupo Boc.
Singularidad: N-Boc-S-(tert-butyl)-L-cisteína es única en el sentido de que proporciona una doble protección tanto para el grupo amino como para el grupo tiol, lo que permite una desprotección selectiva y reacciones controladas. Esto la hace particularmente útil en aplicaciones sintéticas complejas donde se requieren reacciones selectivas.
Propiedades
Fórmula molecular |
C12H23NO4S |
|---|---|
Peso molecular |
277.38 g/mol |
Nombre IUPAC |
3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H23NO4S/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) |
Clave InChI |
OGARKMDCQCLMCS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![17-(2,6-dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B12105892.png)



![Benzhydryl 3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;iodide](/img/structure/B12105922.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]oxan-3-yl]acetamide](/img/structure/B12105928.png)




![2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12105957.png)

![5-[(2E)-2-[1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B12105970.png)
